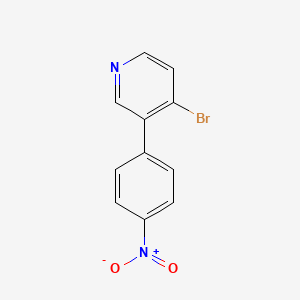

4-Bromo-3-(4-nitrophenyl)pyridine

Description

Contextualization within Halogenated Nitrophenyl Pyridine (B92270) Chemistry

Halogenated nitrophenyl pyridines represent a significant class of organic compounds characterized by a pyridine ring substituted with both a halogen atom and a nitrophenyl group. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in numerous natural products and pharmaceutical agents. mdpi.com The introduction of a halogen, such as bromine, provides a reactive handle for further chemical transformations, most notably cross-coupling reactions. nih.gov Simultaneously, the nitrophenyl moiety, a benzene (B151609) ring bearing a nitro group, can influence the electronic properties of the molecule and serve as a precursor for the corresponding amino group, which is a common pharmacophore.

The specific arrangement of substituents in 4-Bromo-3-(4-nitrophenyl)pyridine, with the bromo group at the 4-position and the 4-nitrophenyl group at the 3-position, creates a unique electronic and steric environment. This substitution pattern is crucial in determining the molecule's reactivity and potential biological activity. The electron-withdrawing nature of both the pyridine nitrogen and the nitro group can significantly impact the reactivity of the pyridine ring and the attached phenyl group.

Overview of Structural Features and Synthetic Utility

The structure of this compound features a pyridine core with two key substituents. The bromine atom at the C4 position is a versatile functional group. Its presence makes the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. youtube.commdpi.com This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 4-position, thus facilitating the synthesis of a diverse library of derivatives. youtube.com

The 4-nitrophenyl group at the C3 position is another significant feature. The nitro group is a strong electron-withdrawing group, which can be readily reduced to an amino group. This transformation is highly valuable in the synthesis of compounds with potential pharmacological activities, as the amino group can participate in hydrogen bonding and act as a key interacting moiety with biological targets. sigmaaldrich.com

Historical Development and Emerging Research Trajectories in Pyridine Derivatives

The study of pyridine derivatives has a rich history, with their importance being recognized early in the development of organic chemistry. mdpi.com The functionalization of the pyridine ring at various positions has been a continuous area of research, leading to the discovery of numerous compounds with diverse applications. mdpi.com

Initially, research focused on simple substitution reactions. However, the advent of modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the field. youtube.commdpi.com These methods allow for the precise and efficient construction of complex pyridine-containing molecules that were previously difficult to access. nih.govd-nb.info

Current research trajectories are focused on the development of novel synthetic methodologies for the regioselective functionalization of pyridines. d-nb.info There is also a significant interest in the synthesis of pyridine derivatives as potential therapeutic agents for a wide range of diseases, including cancer and infectious diseases. mdpi.comnih.gov The exploration of bromo-nitrophenyl-pyridines, such as the title compound, is part of this broader effort to generate novel molecular scaffolds with unique properties and potential for practical applications.

Table of Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₇BrN₂O₂ |

| Molecular Weight | 279.09 g/mol |

| Appearance | Expected to be a solid |

| Melting Point | Not explicitly reported in searched literature |

| Boiling Point | Not explicitly reported in searched literature |

| Solubility | Expected to be soluble in common organic solvents |

Note: The physicochemical properties are predicted based on the structure and data for similar compounds, as specific experimental data for this compound was not found in the searched literature.

Table of Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine and nitrophenyl rings with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Distinct signals for the carbon atoms of the pyridine and nitrophenyl rings, including the carbon attached to the bromine. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Note: The spectroscopic data are predicted based on the chemical structure, and actual experimental values may vary.

Properties

IUPAC Name |

4-bromo-3-(4-nitrophenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2/c12-11-5-6-13-7-10(11)8-1-3-9(4-2-8)14(15)16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULLARBEVOFIBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CN=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60631511 | |

| Record name | 4-Bromo-3-(4-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

440112-17-4 | |

| Record name | 4-Bromo-3-(4-nitrophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60631511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Precursor Synthesis and Halogenation Approaches

The initial phase in the synthesis of 4-Bromo-3-(4-nitrophenyl)pyridine often involves the preparation of appropriately substituted pyridine (B92270) precursors followed by halogenation.

Introduction of Bromine Functionality at Pyridine C-4 Position

The introduction of a bromine atom at the C-4 position of the pyridine ring is a critical step. Direct bromination of pyridine itself can be challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic substitution. However, several methods have been developed to achieve this transformation.

One approach involves the bromination of pyridine derivatives. For instance, the reaction of 2-methyl-3-nitropyridin-4-ol (B170364) with phosphorus oxybromide at high temperatures can yield 4-bromo-2-methyl-3-nitropyridine. chemicalbook.com This method, however, requires harsh conditions and the use of a pressure vessel.

Another strategy involves the use of N-bromosuccinimide (NBS) as a brominating agent. google.com The reaction conditions, including the solvent and temperature, can be optimized to favor the desired isomer. For instance, the halogenation of pyridines can be achieved through a "one-pot" protocol involving a modified Zincke ring-opening reaction. This method temporarily transforms the electron-deficient pyridine into a more reactive azatriene intermediate, facilitating electrophilic substitution at the 3-position. nih.gov

A common method for synthesizing 3-bromopyridine (B30812) involves the reaction of pyridine with bromine in the presence of sulfuric acid at elevated temperatures. google.com While effective, this method can sometimes lead to the formation of other brominated products.

Introduction of Nitrophenyl Moiety at Pyridine C-3 Position

The introduction of the 4-nitrophenyl group at the C-3 position of the pyridine ring is typically achieved through cross-coupling reactions, which are discussed in a later section. However, direct nitration of a phenyl-substituted pyridine can also be considered. For example, the nitration of 4-(3-phenylpropyl)pyridine (B1219276) can be achieved using a sulfonitric mixture at low temperatures to yield 4-[3-(4-nitrophenyl)propyl]pyridine. prepchem.com This suggests that if a 3-phenylpyridine (B14346) precursor were available, direct nitration could be a viable route, although regioselectivity would need to be carefully controlled.

A more common strategy involves coupling a pyridine precursor with a pre-functionalized nitrophenyl-containing reagent. For instance, a 3-lithiopyridine intermediate, generated from 3-bromopyridine, can react with various electrophiles. researchgate.net This approach could potentially be used to introduce a nitrophenyl group or a precursor that can be later converted to the nitro group.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are central to the synthesis of this compound. sigmaaldrich.com

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a widely used method for creating biaryl compounds and is highly applicable to the synthesis of this compound. libretexts.orgnih.gov This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. libretexts.org

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(PPh₃)₄ / K₃PO₄ | 5-(4-bromophenyl)-4,6-dichloropyrimidine and various arylboronic acids | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Moderate to Good | mdpi.com |

| CataXCium A Pd G3 | Unprotected ortho-bromoanilines and various boronic esters | Benzyl, alkyl, aryl, alkenyl, and heteroaromatic substituted anilines | Good to Excellent | nih.gov |

| Pd(dppe)Cl₂ / Base | 4-Pyridine boronate derivatives and aryl halides | Phenylated pyridine derivatives | Varied | researchgate.net |

Other Palladium-Catalyzed Cross-Coupling Methods

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed. The Heck reaction, for instance, could potentially be used to couple a bromopyridine with 4-nitrostyrene. sigmaaldrich.com Buchwald-Hartwig amination, another important palladium-catalyzed reaction, is used for forming carbon-nitrogen bonds and could be relevant in synthesizing precursors. nih.gov

Furthermore, palladium catalysts are used in the synthesis of unsymmetrical ureas from aryl chlorides and sodium cyanate, showcasing the versatility of these catalysts in forming various functional groups. nih.gov The development of highly active and stable palladium catalysts allows for these reactions to be carried out under mild conditions, often in environmentally friendly solvents like water. sigmaaldrich.comyoutube.com

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA_r) offers an alternative route for the synthesis of substituted pyridines. wikipedia.orgmasterorganicchemistry.com Pyridine and its derivatives are particularly susceptible to nucleophilic attack at the C-2 and C-4 positions due to the electron-withdrawing nature of the nitrogen atom, which can stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgstackexchange.com

In the context of this compound, an S_NAr reaction could potentially be employed. For example, if a precursor with a good leaving group at the C-3 position and a nitro group already in place were available, a nucleophilic bromide source could displace the leaving group. However, S_NAr reactions on pyridines typically favor substitution at the C-2 and C-4 positions. stackexchange.com The presence of a strong electron-withdrawing group like the nitro group on the incoming phenyl ring could influence the reactivity and regioselectivity of such a substitution.

The reactivity of bromopyridines in nucleophilic substitution reactions has been studied, with the rate of reaction being dependent on the position of the bromine and the nature of the nucleophile. acs.org The leaving group ability in S_NAr reactions often follows the order F > NO₂ > Cl ≈ Br > I, which is a key consideration in designing a synthetic strategy based on this pathway. nih.gov

| Reactants | Nucleophile | Product | Key Observation | Reference |

| Bromopyridines | Methoxide, thiomethoxide, phenoxide, thiophenoxide ions | Substituted pyridines | Kinetic studies on substitution rates | acs.org |

| Ring-substituted N-methylpyridinium compounds | Piperidine (B6355638) | Substituted pyridinium (B92312) compounds | Leaving group order differs from typical S_NAr | nih.gov |

| 2,4-Dinitrochlorobenzene | Hydroxide | 2,4-Dinitrophenol | Formation of a stable Meisenheimer complex | wikipedia.org |

Strategies for Nucleophilic Displacement of Halogen

The bromine atom at the C4 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a diverse range of functional groups at this position. The electron-withdrawing nature of the pyridine nitrogen and the adjacent nitrophenyl group enhances the electrophilicity of the C4 carbon, facilitating attack by nucleophiles.

Research has shown that in the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, nucleophilic substitution is a primary pathway. clockss.org While direct studies on this compound are specific, the principles from analogous systems like 3-bromopyridines are applicable. Base-catalyzed isomerization of 3-bromopyridines can lead to 4-bromopyridines via pyridyne intermediates, which then undergo substitution at the 4-position with high selectivity. researchgate.net The reaction of 3-bromo-4-nitropyridine with various amines has been studied, yielding not only the expected substitution products but also unexpected rearranged products. clockss.orgresearchgate.net

Table 1: Examples of Nucleophilic Substitution on Halogenated Nitropyridines This table is illustrative of the types of transformations possible, based on related structures.

| Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 3-Bromo-4-nitropyridine | Amines (e.g., morpholine) | 4-Amino-3-bromopyridine (via substitution) | clockss.orgresearchgate.net |

| 3-Bromopyridine | Alcohols, Amines | 4-Alkoxy/4-Aminopyridines (via isomerization/substitution) | researchgate.net |

| Alkyl Halides | Nitrite Ion | Aliphatic Nitro Compounds | libretexts.org |

Investigation of Nitro Group Reactivity and Potential Migration Phenomena

The nitro group is a powerful electron-withdrawing functional group that significantly influences the reactivity of the entire molecule. nih.govrsc.org It activates the phenyl ring for nucleophilic attack and plays a crucial role in the electronic properties of the pyridine system. mdpi.comrsc.org

A remarkable and unexpected reaction observed in related systems is nitro-group migration. clockss.org When 3-bromo-4-nitropyridine reacts with amines, a major product is often the result of the nitro group migrating from the C4 position to the C3 position. clockss.orgresearchgate.net This phenomenon is highly dependent on reaction conditions, particularly the solvent. Polar aprotic solvents have been found to promote this rearrangement, while standard nucleophilic substitution occurs under a broader range of conditions. clockss.org The mechanism of this migration is distinct from other known nitro migrations and is a subject of ongoing investigation. clockss.org While migrations of electron-withdrawing groups like nitro are generally underdeveloped, they represent a powerful tool for synthesis. nih.gov The relative tendency for groups to migrate has been studied, with the nitro group showing a very high aptitude for migration compared to other functionalities like esters or amides. nih.gov

Table 2: Conditions Influencing Reaction Pathways of 3-Bromo-4-nitropyridine with Amines

| Condition | Observed Major Pathway | Product Type | Reference |

|---|---|---|---|

| Polar Aprotic Solvents (e.g., DMSO) | Nitro-Group Migration | N-substituted 2-amino-3-nitrobenzothiophenes (in analogous systems) | researchgate.net |

| Various Solvents | Nucleophilic Substitution | N-substituted 3-amino-2-nitrobenzothiophenes (in analogous systems) | researchgate.net |

Dearomatization and Functionalization of the Pyridine Ring

Beyond simple substitution, the pyridine core of this compound can undergo more complex transformations, including regioselective functionalization and dearomatization to access saturated heterocyclic structures.

Regioselective Functionalization Approaches

Achieving regioselective functionalization on a pre-substituted pyridine ring is a significant synthetic challenge. One powerful strategy involves the in-situ generation of highly reactive pyridyne intermediates. nih.govnih.govrsc.org For a molecule like this compound, treatment with a strong base such as n-BuLi could potentially lead to a 3,4-pyridyne intermediate. nih.govrsc.org The subsequent addition of a nucleophile, often delivered as an organomagnesium reagent, would proceed with high regioselectivity. nih.govrsc.org The regioselectivity of nucleophilic addition to pyridynes can be controlled by substituents on the ring, which perturb the aryne distortion. nih.gov This approach allows for the introduction of two new functional groups in a single sequence—one from the organomagnesium reagent and a second by quenching the resulting magnesiated pyridine intermediate with an electrophile. nih.govrsc.org This method provides a versatile entry to polysubstituted pyridines that are otherwise difficult to access. nih.govthieme-connect.com

Table 3: Regioselective Functionalization via a Postulated 3,4-Pyridyne Intermediate

| Step | Reagents | Intermediate/Product | Reference |

|---|---|---|---|

| 1. Pyridyne Formation | n-BuLi, then RMgX | 3-(4-nitrophenyl)-3,4-pyridyne | nih.govrsc.org |

| 2. Nucleophilic Addition | RMgX (from Step 1) | 3-magnesio-4-R-3-(4-nitrophenyl)pyridine | nih.govrsc.org |

| 3. Electrophilic Quench | Electrophile (E+) | 3-E-4-R-3-(4-nitrophenyl)pyridine | nih.govrsc.orgthieme-connect.com |

Transformations Leading to Saturated Heterocycles

The dearomatization of pyridines is a well-established and powerful strategy for the synthesis of piperidines, which are prevalent scaffolds in medicinal chemistry. nih.gov This transformation can be achieved through several methods. acs.orgnih.gov Classical approaches include the hydrogenation of the pyridine ring, often requiring high pressures and temperatures with metal catalysts. nih.gov

More contemporary methods involve the nucleophilic dearomatization of pyridines. acs.orgnih.gov This typically requires activation of the pyridine ring, for example, by N-acylation to form a pyridinium salt, which is then sufficiently electrophilic to be attacked by a nucleophile. mdpi.com A variety of nucleophiles, including organometallic reagents and enolates, can be used. mdpi.com Recent advances have also demonstrated copper-catalyzed dearomatization reactions that proceed under mild conditions without pre-activation of the pyridine, leading to N-silyl dihydropyridine (B1217469) intermediates that can be subsequently reduced to piperidines. acs.orgnih.gov Applying these strategies to this compound would yield the corresponding highly functionalized piperidine derivative, a valuable building block for further synthetic elaboration.

Cascade and Multicomponent Reactions in Synthesis

Cascade and multicomponent reactions (MCRs) offer efficient pathways to complex molecules from simple precursors in a single pot, enhancing atom economy and reducing synthetic steps. acsgcipr.org The synthesis of substituted pyridines is well-suited to these approaches. taylorfrancis.comresearchgate.net

While the direct synthesis of this compound via an MCR is not explicitly detailed, general methods for pyridine synthesis, such as the Hantzsch or Bohlmann-Rahtz syntheses, are fundamentally multicomponent processes. acsgcipr.orgnih.gov A three-component ring transformation of dinitropyridone with a ketone and an amine source, for instance, serves as an effective route to various nitropyridines. nih.gov It is conceivable that a strategy involving a suitable ketone, an enamine, and an appropriate nitrogen source could be devised to construct the core of the target molecule or its analogs. d-nb.info

Furthermore, this compound itself could be a substrate in a cascade reaction. nih.govnih.gov For example, a reaction sequence initiated by a nucleophilic attack on the pyridine ring could trigger a subsequent cyclization or rearrangement, leading to more complex heterocyclic systems in a single operation. researchgate.net The development of such cascade processes represents a sophisticated application of the inherent reactivity of the starting material. nih.gov

Chemical Reactivity and Transformations

Electrophilic Aromatic Substitution Studies on the Pyridine (B92270) and Phenyl Rings

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com This deactivation is analogous to that observed in nitrobenzene. youtube.com The lone pair of electrons on the nitrogen can also form adducts with Lewis acids, further deactivating the ring. youtube.com Consequently, forcing conditions, such as high temperatures, are often required for electrophilic substitution on pyridine, and the substitution typically occurs at the meta-position. youtube.com

In the case of 4-Bromo-3-(4-nitrophenyl)pyridine, the presence of the bromine atom and the nitrophenyl group further influences the regioselectivity and rate of EAS reactions. The bromine atom is a deactivating but ortho-, para-directing group, while the nitro group is a strong deactivating and meta-directing group. The phenyl ring, substituted with a strongly deactivating nitro group, is significantly less reactive towards electrophiles than an unsubstituted benzene (B151609) ring.

Computational studies on the nitration of pyridine derivatives have shown that the reaction with the nitronium ion (NO₂⁺) can proceed via a stepwise polar mechanism. rsc.org However, in the strongly acidic media typically used for nitration, pyridine exists in its protonated form, which is highly deactivated towards electrophilic attack. rsc.org

Nucleophilic Additions to the Pyridine Core

The electron-deficient nature of the pyridine ring in this compound makes it susceptible to nucleophilic attack. This is a characteristic reactivity pattern for pyridines, especially when substituted with electron-withdrawing groups. Nucleophilic substitution of hydrogen (SNH) is a known reaction manifold for the functionalization of pyridines. nih.gov

In a study involving the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected nitro-group migration was observed in addition to the expected nucleophilic substitution product. clockss.org This migration occurred in polar aprotic solvents. clockss.org This highlights the complex reactivity of the pyridine core and the potential for rearrangements under certain conditions.

Reductions and Oxidations of Functional Groups

The functional groups present in this compound, namely the nitro group and the bromine substituent, are amenable to various reduction and oxidation reactions.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group is a common and synthetically useful transformation. Aromatic nitro compounds can be reduced to the corresponding anilines using a variety of reagents and methods. wikipedia.org This transformation is crucial as the resulting amino group serves as a versatile handle for further derivatization.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel. wikipedia.org

Metal/Acid Systems: Such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). scispace.com

Other Reducing Agents: Including sodium hydrosulfite, sodium sulfide, and samarium metal. wikipedia.orgorganic-chemistry.org

The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically does not reduce nitro groups on its own but can be activated by transition metal complexes like Ni(PPh₃)₄ to effectively reduce nitroarenes to amines. jsynthchem.com

| Reagent/System | Conditions | Product |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Varies | 4-Amino-3-(4-aminophenyl)pyridine |

| Metal/Acid (e.g., Sn/HCl) | Acidic | 4-Amino-3-(4-aminophenyl)pyridine |

| NaBH₄/Ni(PPh₃)₄ | EtOH, Room Temperature | 4-Amino-3-(4-aminophenyl)pyridine jsynthchem.com |

Transformations of the Bromine Substituent

The bromine atom on the pyridine ring can be transformed through various cross-coupling reactions, providing a powerful tool for introducing new carbon-carbon and carbon-heteroatom bonds. These reactions significantly expand the structural diversity of derivatives that can be synthesized from this compound.

Derivatization Strategies for Structural Modification

The presence of multiple functional groups on this compound offers numerous opportunities for derivatization. The amino group, obtained from the reduction of the nitro group, can undergo a wide range of reactions, including acylation, alkylation, and diazotization followed by substitution. The bromine atom can participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, vinyl, and alkynyl groups.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing new synthetic strategies.

Electrophilic Aromatic Substitution: The mechanism of EAS on pyridine involves the initial attack of an electrophile on the π-system of the ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). libretexts.org Subsequent deprotonation restores the aromaticity of the ring. libretexts.org The deactivating nature of the nitrogen atom and the substituents will influence the energy of the intermediate and the transition states, thereby affecting the reaction rate and regioselectivity. youtube.com

Nucleophilic Aromatic Substitution: The reaction of 3-bromo-4-nitropyridine with amines has been shown to proceed via a nucleophilic substitution pathway. clockss.org However, the observation of a nitro-group migration suggests a more complex mechanism might be at play under certain conditions, potentially involving intermediates that allow for the rearrangement of the nitro group. clockss.org

Nitro Group Reduction: The mechanism of nitro group reduction can vary depending on the reducing agent and reaction conditions. For example, the reduction mediated by 4,4'-bipyridine (B149096) has been shown to be a bioorthogonal reaction where water is essential for the reaction to proceed at biologically relevant concentrations. nih.gov

Kinetic Studies

While specific kinetic studies exclusively on this compound are not extensively documented in publicly available literature, the kinetics of its formation, likely through a Suzuki-Miyaura cross-coupling reaction, can be inferred from studies on analogous systems. The rate of a Suzuki coupling reaction is influenced by several factors, including the nature of the catalyst, the substrate, the base, and the solvent system employed. mdpi.comorganic-chemistry.org

For the synthesis of aryl-substituted pyridines, palladium-catalyzed cross-coupling reactions are frequently utilized. researchgate.net The kinetics of such reactions are often studied to optimize reaction conditions and yield. For instance, in related Suzuki couplings, the reaction rate can be significantly affected by the choice of palladium catalyst and ligands. mdpi.com The oxidative addition of the aryl bromide to the palladium(0) complex is often the rate-determining step in the catalytic cycle. harvard.edulibretexts.org

Computational studies, such as Density Functional Theory (DFT), on similar pyridine derivatives have been used to correlate the electronic properties of the reactants with their reactivity and kinetic stability. nih.govnih.gov A lower HOMO-LUMO energy gap generally indicates higher reactivity and lower kinetic stability. nih.gov For a molecule like this compound, the electron-withdrawing nature of the nitro group and the electronic properties of the pyridine ring would influence the energy of these frontier molecular orbitals.

The following table summarizes typical conditions and findings from kinetic studies on related Suzuki-Miyaura cross-coupling reactions, which can provide a basis for understanding the expected kinetic behavior in the synthesis of this compound.

| Parameter | Observation in Analogous Systems | Implication for this compound Synthesis |

| Catalyst | Palladium complexes with phosphine (B1218219) ligands (e.g., Pd(PPh₃)₄, Pd(OAc)₂/phosphine) are common. Ligandless catalysts have also been explored. mdpi.comorganic-chemistry.org | The choice of ligand can influence the rate of oxidative addition and reductive elimination, thereby affecting the overall reaction time. |

| Base | A base (e.g., K₃PO₄, Na₂CO₃, KOAc) is essential for the activation of the boronic acid. organic-chemistry.orgmdpi.com | The strength and solubility of the base can impact the rate of transmetalation. |

| Solvent | Mixtures of an organic solvent and water (e.g., 1,4-dioxane/water, isopropanol/water) are often used. researchgate.netmdpi.com | The solvent system affects the solubility of reactants and the stability of the catalytic species. |

| Temperature | Reactions are typically heated (e.g., 85-95 °C) to achieve a reasonable reaction rate. mdpi.com | Higher temperatures generally increase the reaction rate, but can also lead to side reactions. |

Reaction Pathway Elucidation

The most plausible synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This reaction would involve the coupling of an appropriately substituted bromopyridine with a nitrophenylboronic acid, or vice-versa, in the presence of a palladium catalyst and a base.

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three main steps: harvard.edulibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a dibromopyridine or a bromo-nitropyridine) to form a Pd(II) complex.

Transmetalation: The organoboron reagent (e.g., 4-nitrophenylboronic acid), activated by the base, transfers the organic group to the Pd(II) complex.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

For the specific case of synthesizing this compound, a likely pathway would involve the reaction of 3,4-dibromopyridine (B81906) with 4-nitrophenylboronic acid. The regioselectivity of the coupling, i.e., whether the coupling occurs at the C3 or C4 position of the dibromopyridine, would be a critical aspect of the reaction pathway. In many cases, the relative reactivity of the C-Br bonds can be influenced by the electronic and steric environment of the pyridine ring. beilstein-journals.org

Alternatively, the synthesis could start from 4-bromo-3-nitropyridine (B1272049), which would then undergo a Suzuki coupling with phenylboronic acid. However, the synthesis of the starting 4-bromo-3-nitropyridine would be a key step. chemicalbook.com Another potential pathway could involve the nitration of 4-(3-phenylpropyl)pyridine (B1219276), although this would yield a different isomer. prepchem.com

The reaction pathway can be further elucidated through computational methods like DFT, which can model the transition states and intermediates of the catalytic cycle to predict the most favorable reaction course and explain observed regioselectivity. nih.gov

Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of each atom.

In a ¹H NMR spectrum of 4-Bromo-3-(4-nitrophenyl)pyridine, distinct signals, or resonances, are expected for each chemically unique proton. The position of these signals (chemical shift, δ), their splitting patterns (multiplicity), and the area under each signal (integration) provide a wealth of structural information.

The pyridine (B92270) ring protons are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. The protons at positions 2, 5, and 6 of the pyridine ring would each exhibit a unique chemical shift due to the influence of the adjacent bromo and nitrophenyl substituents. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the nitro group, along with the anisotropic effects of the aromatic rings, would cause these protons to be deshielded and thus resonate at lower fields. The coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, or more complex multiplets), with the magnitude of the coupling constants (J) providing information about the relative positions of the protons.

The protons of the 4-nitrophenyl group would also appear in the aromatic region, likely as two distinct doublets due to the symmetry of the para-substituted ring. The protons ortho to the nitro group are expected to be more deshielded than those meta to it.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Pyridine-H2 | 8.5 - 9.0 | d | ~2-3 |

| Pyridine-H5 | 7.5 - 8.0 | dd | ~5, ~2 |

| Pyridine-H6 | 8.0 - 8.5 | d | ~5 |

| Nitrophenyl-H (ortho to NO₂) | 8.2 - 8.5 | d | ~8-9 |

| Nitrophenyl-H (meta to NO₂) | 7.6 - 7.9 | d | ~8-9 |

Note: This is a predictive table based on known substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically unique carbon atom gives rise to a single peak in the spectrum (under broadband proton decoupling). The chemical shifts of these peaks are indicative of the carbon's hybridization and its electronic environment.

For this compound, the carbon atoms of both the pyridine and nitrophenyl rings are expected to resonate in the aromatic region (typically δ 110-160 ppm). The carbon atom attached to the bromine (C4 of the pyridine ring) would be influenced by the heavy atom effect, though its exact chemical shift can be complex to predict. The carbons attached to the nitrogen (C2 and C6 of the pyridine ring) and the nitro group (C4 of the nitrophenyl ring) are expected to be significantly deshielded. Quaternary carbons (those not attached to any hydrogens) often show weaker signals.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Pyridine-C2 | 150 - 155 |

| Pyridine-C3 | 135 - 140 |

| Pyridine-C4 (attached to Br) | 120 - 125 |

| Pyridine-C5 | 125 - 130 |

| Pyridine-C6 | 145 - 150 |

| Nitrophenyl-C1 (ipso) | 140 - 145 |

| Nitrophenyl-C2, C6 | 128 - 132 |

| Nitrophenyl-C3, C5 | 123 - 127 |

| Nitrophenyl-C4 (attached to NO₂) | 147 - 152 |

Note: This is a predictive table based on known substituent effects. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals, especially in complex molecules, two-dimensional NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H correlations, revealing which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC), respectively. These experiments provide a complete and detailed map of the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification.

For this compound, key characteristic absorption bands would include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Nitro group (NO₂) stretching: Strong, asymmetric and symmetric stretching bands are expected around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. These are highly characteristic and confirm the presence of the nitro group.

C=C and C=N stretching (aromatic rings): A series of bands in the 1400-1600 cm⁻¹ region.

C-Br stretching: This vibration occurs at lower frequencies, typically in the range of 500-650 cm⁻¹, and may be difficult to assign definitively from the fingerprint region.

Expected IR Absorption Bands:

| Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1345 - 1385 | Strong |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |

| C-Br Stretch | 500 - 650 | Medium-Weak |

Note: This is a predictive table based on known functional group frequencies.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would also be expected to show characteristic bands for the aromatic ring vibrations and the nitro group. The C-Br stretching vibration, which can be weak in the IR, might be more prominent in the Raman spectrum. Symmetrical vibrations, in general, tend to give stronger Raman signals.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS)

No published HRMS data specifically for this compound could be located. This technique would be crucial for confirming the compound's elemental composition with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS spectra for this compound are not available in the reviewed literature. ESI-MS is a soft ionization technique that would be ideal for determining the molecular weight of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

No UV-Vis absorption spectra for this compound have been reported. This analysis would provide insights into the electronic transitions within the molecule, influenced by the pyridyl, nitrophenyl, and bromo substituents.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A search of crystallographic databases yielded no entries for the single-crystal structure of this compound. This powerful technique would definitively establish the three-dimensional arrangement of atoms in the solid state.

Crystal Packing Analysis

Without a crystal structure, an analysis of the packing arrangement of the molecules in the unit cell is not possible.

Intermolecular Interaction Studies

Detailed studies of intermolecular forces, such as hydrogen bonds, halogen bonds, and π-π stacking, are contingent on the availability of crystallographic data, which is currently not available for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and properties. For complex organic molecules like 4-Bromo-3-(4-nitrophenyl)pyridine, these methods are invaluable for understanding its behavior at a subatomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It has become a popular and successful tool, particularly with functionals like B3LYP, for predicting the geometry, vibrational frequencies, and reaction energies of drug-like molecules. nih.gov The first step in a computational study is typically geometry optimization, where DFT calculations are used to find the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. researchgate.net This optimized structure provides the foundation for all subsequent property calculations.

For structurally similar compounds, such as derivatives of imidazo[4,5-b]pyridine containing bromo and nitrophenyl groups, DFT calculations have been successfully employed to determine their optimized geometries. nih.govnih.gov These calculations reveal crucial data on bond lengths, bond angles, and dihedral angles, which are then often compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.govekb.egurfu.ru The electronic structure, which dictates the distribution of electrons within the molecule, is also a key output of these DFT calculations. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation that describes the exchange and correlation energy of the electrons, while a basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules containing substituted pyridine (B92270) and nitroaromatic groups, the B3LYP hybrid functional is frequently employed. nih.govnih.govresearchgate.net B3LYP effectively balances computational cost with accuracy for many organic systems. nih.gov The choice of basis set is also critical. Pople-style basis sets, such as 6-31G or 6-311G, are common starting points. These are often augmented with polarization functions (e.g., (d,p)) and diffuse functions (+) to provide more flexibility in describing the electron distribution, especially for atoms with lone pairs and for describing weak interactions. nih.gov For instance, studies on analogous bromo-nitro-substituted heterocyclic systems have successfully used the 6-311G(d,p) and 6-311++G(d,p) basis sets to achieve results that are in good agreement with experimental data. nih.govekb.egresearchgate.net The selection of a larger basis set, like a triple-zeta set (e.g., 6-311G), generally improves the accuracy of the calculation compared to a double-zeta or minimal basis set.

| Component | Typical Selection for Similar Compounds | Rationale |

| Theory | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for molecular systems. mdpi.com |

| Functional | B3LYP | A hybrid functional widely used and validated for organic and drug-like molecules. nih.gov |

| Basis Set | 6-311G(d,p) | A triple-zeta basis set that provides a robust description of electron distribution, with polarization functions (d,p) for improved accuracy on heavy atoms and hydrogens. nih.govnih.gov |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the kinetic stability and chemical reactivity of a molecule. irjweb.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more reactive and can readily undergo electronic transitions. nih.govresearchgate.net

In a detailed computational study on a closely related molecule, 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, DFT calculations at the B3LYP/6-311G(d,p) level were performed. The results from this analogous system provide a valuable reference for what might be expected for this compound. nih.goviucr.org

Table: Frontier Orbital Energies for a Structurally Similar Compound *

| Molecular Orbital | Energy (eV) |

| HOMO | -4.0238 |

| LUMO | -2.3507 |

| Energy Gap (ΔE) | 1.6731 |

*Data for 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. iucr.org

This relatively small energy gap suggests that the molecule is likely to be chemically reactive. iucr.org The HOMO and LUMO orbitals in such π-conjugated systems are typically distributed across the aromatic rings. nih.gov For the analogous compound, the HOMO and LUMO were localized over the imidazo[4,5-b]pyridine system, indicating this is the primary site for electronic activity. nih.gov

The energies of the frontier orbitals are used to calculate global reactivity descriptors, which quantify the reactivity of a molecule. These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov A molecule with a high HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." irjweb.com Soft molecules are generally more reactive than hard molecules. The small energy gap determined for the analogous compound (1.6731 eV) indicates it is a soft and reactive molecule. iucr.org The analysis of frontier orbitals is a widely used tool to explain the electronic properties and reactivity of molecular systems.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govekb.eg The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net Green and yellow areas represent regions of near-zero or slightly negative potential, respectively. researchgate.net

For a molecule like this compound, an MEP map would be crucial for understanding its intermolecular interactions. In related nitroaromatic compounds, the negative potential is typically concentrated around the electronegative oxygen atoms of the nitro group, making them sites for electrophilic interaction. The nitrogen atom in the pyridine ring can also be a region of negative potential. researchgate.net Regions of positive potential are often found around the hydrogen atoms of the aromatic rings. nih.gov This analysis helps in predicting how the molecule will interact with biological receptors or other reactants. nih.gov

Intermolecular Interaction Analysis

The way molecules interact with each other in a solid state dictates many of their macroscopic properties, including melting point, solubility, and crystal morphology. For This compound , with its combination of a polar pyridine ring, a halogen atom, and a nitro group, a rich variety of intermolecular forces are expected to be at play.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a state-of-the-art method used to visualize and quantify intermolecular interactions within a crystal lattice. It constructs a unique three-dimensional surface for a molecule, where the surface is defined by the points where the electron density contribution from the molecule of interest is equal to the contribution from all its neighbors. The surface is typically colored according to various properties, such as the normalized contact distance (d_norm), to highlight regions of significant intermolecular contact.

For This compound , a Hirshfeld surface analysis would be instrumental in identifying the key interactions that stabilize its crystal packing. Based on studies of analogous compounds containing bromo, nitro, and pyridine functionalities, the following interactions would be of primary interest smolecule.comnih.gov:

H···H Contacts: These are generally the most abundant interactions and form a significant portion of the total Hirshfeld surface area, representing van der Waals forces.

H···O/O···H Contacts: The oxygen atoms of the nitro group are strong hydrogen bond acceptors. A Hirshfeld analysis would reveal the presence and significance of weak C-H···O hydrogen bonds, likely involving hydrogen atoms from the pyridine and phenyl rings. These interactions would appear as distinct red regions on the d_norm surface.

Other Contacts: Other potential interactions that would be visualized and quantified include C···H, N···H, C···C (indicative of π-π stacking), and Br···N contacts.

A two-dimensional "fingerprint plot" is derived from the Hirshfeld surface, which summarizes all intermolecular contacts in the crystal. This plot provides a quantitative breakdown of the percentage contribution of each type of interaction to the total surface. For a molecule like This compound , this would offer a clear, quantitative picture of the hierarchy of interactions governing its supramolecular assembly.

Hydrogen Bonding Network Studies

While Hirshfeld analysis provides a broad overview of intermolecular contacts, a specific study of the hydrogen bonding network delves deeper into the strongest directional interactions. In the crystal structure of This compound , conventional strong hydrogen bonds (like O-H···N or N-H···O) are not expected due to the absence of acidic protons. However, a network of weak hydrogen bonds is highly probable.

A detailed analysis, typically performed using crystallographic data and computational modeling, would identify and characterize these weak interactions. For This compound , this would likely involve:

C-H···O Bonds: As mentioned, the nitro group's oxygen atoms are prime acceptors. The analysis would determine which specific aromatic or pyridyl C-H donors are involved, their bond distances, and their angles, which are crucial for assessing the strength and directionality of these bonds.

C-H···N Bonds: The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor, forming C-H···N interactions with neighboring molecules.

C-H···Br Bonds: The bromine atom can act as a weak hydrogen bond acceptor.

These studies would elucidate how molecules of This compound connect to form chains, sheets, or more complex three-dimensional architectures, which is fundamental to understanding its crystal engineering.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling is an invaluable tool for exploring the potential chemical reactions of This compound . By mapping the potential energy surface of a reaction, chemists can understand its feasibility, predict products, and identify the high-energy transition states that control the reaction rate.

For This compound , two key reactive sites are the C-Br bond on the pyridine ring and the nitro-substituted phenyl ring.

Nucleophilic Aromatic Substitution (S_NAr): The bromine atom at position 4 of the pyridine ring is susceptible to substitution by nucleophiles. A reaction mechanism study would model the addition of a nucleophile to the ring, forming a high-energy intermediate (a Meisenheimer-like complex). Transition state analysis would then calculate the activation energy required for the departure of the bromide ion, providing a theoretical prediction of the reaction rate.

Suzuki-Miyaura Cross-Coupling: A common reaction for aryl halides is the palladium-catalyzed Suzuki coupling with a boronic acid. Computational modeling could elucidate the complex catalytic cycle, including the oxidative addition of the C-Br bond to the palladium(0) catalyst, transmetalation with the boronic acid, and the final reductive elimination to form a new C-C bond. Transition state analysis would identify the rate-determining step of this cycle.

Reactions involving the Nitro Group: The nitro group can be reduced to an amino group, which is a common transformation. Theoretical modeling could investigate the stepwise mechanism of this reduction, potentially involving nitroso and hydroxylamine (B1172632) intermediates, and calculate the energetics of each step.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

4-Bromo-3-(4-nitrophenyl)pyridine serves as a crucial intermediate in the synthesis of complex organic molecules, particularly those with potential biological activity. nih.gov The presence of the bromine atom and the nitro group on the pyridine (B92270) and phenyl rings, respectively, provides two reactive sites that can be selectively functionalized. Nitropyridines, in general, are recognized as versatile precursors for a wide array of mono- and polynuclear heterocyclic systems that exhibit diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties. nih.gov

The strategic positioning of the bromo and nitro functionalities allows for a range of chemical transformations. The bromine atom can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.govmdpi.com This enables the introduction of diverse aryl or alkyl groups at the 4-position of the pyridine ring. Concurrently, the nitro group can be reduced to an amino group, which can then be further modified, for instance, through diazotization or acylation, to introduce additional functionalities. This dual reactivity makes this compound a valuable scaffold for creating libraries of complex molecules for drug discovery and other applications. pyglifesciences.compyglifesciences.commdpi.com For example, similar bromo-substituted heterocyclic compounds are utilized as intermediates in the synthesis of drugs for treating conditions like Parkinson's disease and hyperprolactinemia. pyglifesciences.com

Precursor for Functional Organic Materials

The unique electronic properties of this compound, arising from the electron-withdrawing nature of the nitro group and the pyridine nitrogen, make it an attractive precursor for the synthesis of functional organic materials.

Non-Linear Optical (NLO) Materials

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. nih.govresearchgate.net The "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system, is a key design principle for NLO chromophores. While this compound itself does not perfectly fit this description, it can be readily converted into such systems. The nitro group acts as a strong electron acceptor. The bromine atom can be replaced with various electron-donating groups via nucleophilic substitution or cross-coupling reactions, thus creating a push-pull system across the biphenyl-like core. The resulting molecules can exhibit significant third-order NLO properties, which are crucial for applications like optical switching and data storage. rsc.orgresearchgate.netnih.gov

| Derivative Structure | Donor Group (at C4) | Acceptor Group | Potential NLO Application |

|---|---|---|---|

| 4-(Dimethylamino)-3-(4-nitrophenyl)pyridine | -N(CH₃)₂ | -NO₂ | Third-order optical switching |

| 4-(Methoxy)-3-(4-nitrophenyl)pyridine | -OCH₃ | -NO₂ | Frequency conversion |

Supramolecular Assembly Components

The bromine atom in this compound can participate in halogen bonding, a highly directional non-covalent interaction that is increasingly being utilized in crystal engineering and the design of supramolecular assemblies. nih.govnih.gov Halogen bonds form between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom. In the case of this compound, the bromine atom can act as a halogen bond donor, interacting with suitable acceptor molecules to form well-defined one-, two-, or three-dimensional structures.

The pyridine nitrogen and the oxygen atoms of the nitro group can also act as hydrogen bond acceptors, further directing the assembly of complex supramolecular architectures. The interplay of halogen and hydrogen bonding can lead to the formation of robust and predictable crystalline solids with potential applications in areas such as gas storage, separation, and catalysis.

Development of Catalytic Ligands and Coordination Complexes

The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making it a potential building block for the synthesis of novel catalytic ligands and coordination complexes. While the direct use of this specific compound as a ligand is not extensively documented, related nitrophenyl-substituted pyridine and terpyridine ligands have been shown to form stable complexes with various transition metals. These complexes can exhibit interesting photophysical properties and have been explored as fluorescent sensors for metal ions.

Furthermore, the bromo- and nitro-functionalized pyridine core can be elaborated into more complex chelating ligands. For instance, the bromine atom can be a handle for introducing other coordinating groups through cross-coupling reactions. The resulting multidentate ligands can then be used to create well-defined metal complexes for applications in homogeneous catalysis. The electronic properties of the ligand, and consequently the catalytic activity of the metal center, can be fine-tuned by modifying the substituents on the phenyl ring. The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally related, has been shown to lead to compounds with interesting coordination chemistry and biological activity. growingscience.com

Methodological Advancements in Pyridine Functionalization

The reactivity of this compound makes it a useful substrate for exploring and developing new methods for pyridine functionalization. The presence of both an aryl halide and a nitro group allows for the investigation of selective and orthogonal chemical transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of aryl halides. nih.govmdpi.comuwindsor.cayoutube.comrsc.org this compound serves as a relevant substrate for optimizing reaction conditions and exploring the scope of these transformations on electronically diverse pyridine systems. The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, can influence the efficiency and regioselectivity of these catalytic processes.

Moreover, the synthesis of related fluorinated pyridines has been achieved through novel methods involving the direct fluorination of nitropyridine N-oxides. rsc.orgnih.gov For instance, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide, a valuable intermediate for radiopharmaceuticals. This highlights the potential of using the N-oxide derivative of this compound in similar synthetic strategies to access novel fluorinated pyridine derivatives. The development of such methodologies is crucial for expanding the toolbox of synthetic chemists and enabling the construction of new and complex molecular architectures. nih.gov

Future Research Directions and Challenges

Development of Sustainable Synthetic Routes

The current synthetic approaches to 4-Bromo-3-(4-nitrophenyl)pyridine and related compounds often rely on classical methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. A key area for future research is the development of more sustainable and environmentally friendly synthetic routes. researchgate.netrsc.orgbiosynce.comnih.gov

Key Research Objectives:

Catalytic Systems: Investigating novel and more efficient catalytic systems, particularly those based on earth-abundant metals, to replace stoichiometric reagents in the key bond-forming reactions. rsc.org

Green Solvents: Exploring the use of greener solvents, such as bio-derived solvents or water, to minimize the environmental impact of the synthesis. biosynce.com

Atom Economy: Designing synthetic pathways that maximize atom economy by minimizing the formation of byproducts.

Biocatalysis: Exploring the potential of enzymatic or whole-cell biocatalysis for the synthesis of the pyridine (B92270) core or for the key coupling steps, offering a highly selective and environmentally benign alternative. rsc.orgacs.org

Photocatalysis: Utilizing visible-light photocatalysis to drive the synthesis under mild conditions, potentially enabling new reaction pathways and reducing energy consumption. nih.goveurekalert.orgbionity.comacs.org

| Synthesis Strategy | Potential Advantages | Key Challenges |

| Earth-Abundant Metal Catalysis | Lower cost, reduced toxicity | Catalyst stability and activity |

| Green Solvents | Reduced environmental impact | Solubility and reactivity of starting materials |

| Biocatalysis | High selectivity, mild conditions | Enzyme discovery and optimization |

| Photocatalysis | Mild conditions, novel reactivity | Catalyst design, substrate scope |

Exploration of Novel Reactivity Patterns

The reactivity of this compound is dictated by the interplay of its three key components: the pyridine ring, the bromo substituent, and the nitrophenyl group. While predictable reactions like Suzuki and Stille cross-couplings at the bromo position are anticipated, a vast landscape of unexplored reactivity remains. researchgate.netrsc.orgresearchgate.netacs.orgnih.gov

Future research should focus on:

C-H Functionalization: Investigating the direct functionalization of the C-H bonds on both the pyridine and phenyl rings. nih.govbeilstein-journals.orgrsc.orgacs.orgacs.org This would provide a more direct and atom-economical way to introduce new functional groups without pre-functionalization.

Nucleophilic Aromatic Substitution (SNAr): Exploring the reactivity of the electron-deficient pyridine and nitrophenyl rings towards various nucleophiles. nih.govnih.govstackexchange.comacs.orgacs.org The nitro group strongly activates the phenyl ring to nucleophilic attack, while the pyridine nitrogen activates the C2 and C4 positions.

Reductive Chemistry: Investigating the selective reduction of the nitro group to an amino group, which would open up a plethora of further derivatization possibilities, including diazotization and amide bond formation.

Photoredox Catalysis: Utilizing photoredox catalysis to generate radical intermediates and explore novel coupling and functionalization reactions that are not accessible through traditional thermal methods. nih.govchem-station.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool to predict and understand the behavior of this compound, guiding experimental work and accelerating the discovery of new reactions and properties.

Areas for Computational Investigation:

Reaction Mechanism and Regioselectivity: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways and predict the regioselectivity of various transformations, such as C-H functionalization and nucleophilic aromatic substitution. nih.govresearchgate.net

Electronic Properties: Calculating the electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential to understand the compound's reactivity and predict its behavior in different chemical environments. researchgate.net

Predictive Models for Reactivity: Developing quantitative structure-property relationship (QSPR) and machine learning models to predict the outcomes of reactions with different substrates and reagents, thereby minimizing the need for extensive experimental screening. rsc.orgresearchgate.netacs.org

In Silico Design of Derivatives: Using computational tools to design new derivatives with desired electronic or steric properties for specific applications.

| Computational Method | Application for this compound | Expected Outcome |

| Density Functional Theory (DFT) | Modeling reaction mechanisms and electronic structure | Prediction of reactivity and regioselectivity |

| Molecular Dynamics (MD) | Simulating conformational flexibility and solvent effects | Understanding dynamic behavior in solution |

| QSPR/Machine Learning | Predicting reaction outcomes and properties | Accelerated discovery of new reactions and derivatives |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms presents a significant opportunity for the synthesis and derivatization of this compound. ethernet.edu.etdurham.ac.ukuc.ptkit.edu

Future Directions:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the core structure, which can offer improved safety, scalability, and product consistency. pharmtech.comacs.org The use of microreactors can enhance heat and mass transfer, allowing for reactions to be performed under conditions that are not feasible in batch. rsc.orgpharmtech.comnih.govmdpi.com

Automated Library Synthesis: Integrating flow chemistry with automated robotic systems to rapidly generate libraries of derivatives for high-throughput screening in drug discovery or materials science.

In-line Analysis and Purification: Incorporating in-line analytical techniques (e.g., NMR, MS) and purification modules into the flow setup to enable real-time reaction monitoring and continuous product isolation.

Unexplored Derivatization Pathways

The true potential of this compound lies in its capacity to serve as a versatile scaffold for the synthesis of a wide array of new chemical entities. While some derivatization pathways are apparent, many remain unexplored.

Promising Avenues for Derivatization:

Late-Stage Functionalization: Applying late-stage functionalization strategies to introduce diverse functional groups into the molecule at a late stage of the synthesis, which is particularly valuable for creating analogs of biologically active compounds. chem-station.comrsc.orgrsc.orgnih.govnih.gov

Multicomponent Reactions: Designing one-pot, multicomponent reactions that utilize this compound or its derivatives as key building blocks to rapidly construct complex molecular architectures.

Transformations of the Nitro Group: Beyond simple reduction, exploring a wider range of transformations of the nitro group, such as conversion to other nitrogen-containing functional groups or its use as a directing group for further functionalization.

Polymerization: Investigating the potential of the bromo and other functionalizable positions for the synthesis of novel polymers with unique electronic or material properties.

By systematically addressing these future research directions and overcoming the associated challenges, the scientific community can significantly expand the chemical space accessible from this compound, paving the way for the discovery of new materials, catalysts, and therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-3-(4-nitrophenyl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis can be achieved via two primary routes:

- Bromination : Start with a pyridine precursor (e.g., 3-(4-nitrophenyl)pyridine) and use brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., dichloromethane) under controlled temperatures (0–25°C). Catalysts such as Lewis acids may enhance efficiency .

- Heteroannulation : React 2-chloro-3-nitropyridine with 4-nitrophenyl-substituted aldehydes in a one-pot reaction, followed by cyclization. This method minimizes purification steps and achieves yields >70% .

Optimization : Adjust reaction time, stoichiometry, and solvent polarity. Monitor progress via TLC or HPLC. Purify via recrystallization (ethanol/water mixtures) or column chromatography .

Q. How can researchers characterize the crystal structure and intermolecular interactions of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolve the molecular conformation (e.g., V-shaped geometry) and unit cell parameters. Use software like SHELX for refinement .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H⋯π, Br⋯N contacts) contributing to crystal packing. Tools like CrystalExplorer visualize interaction hotspots .

- Spectroscopy : Confirm functional groups via FT-IR (nitro group stretching at ~1520 cm⁻¹) and ¹H/¹³C NMR (pyridine ring protons at δ 7.5–8.5 ppm) .

Advanced Research Questions

Q. How can discrepancies in biological activity data for this compound derivatives be systematically analyzed?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with varied substituents (e.g., halogens, alkyl chains) and compare bioactivity. Use regression models to correlate electronic/steric effects with activity .

- Data Validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH, temperature). Apply statistical tools (e.g., ANOVA) to identify outliers .

- Target Profiling : Use molecular docking (AutoDock Vina) to predict binding affinities for enzymes like caspases or kinases, then validate via in vitro inhibition assays .

Q. What experimental strategies mitigate unwanted nitro group reduction during functionalization reactions of this compound?

- Methodological Answer :

- Protective Groups : Temporarily reduce nitro to amine using SnCl₂/HCl, perform functionalization (e.g., Suzuki coupling), then re-oxidize with HNO₃/H₂SO₄ .

- Alternative Pathways : Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to introduce amines directly, bypassing nitro intermediates .

- Mild Conditions : Avoid strong reducing agents (e.g., H₂/Pd-C). Opt for photoredox catalysis or electrochemical methods to preserve nitro functionality .

Q. How to design a mechanistic study to investigate the apoptosis-inducing effects of this compound in cancer cells?

- Methodological Answer :

- Caspase Activation Assays : Treat cancer cells (e.g., HeLa) with the compound and measure caspase-3/7 activity via fluorogenic substrates (e.g., DEVD-AMC) .

- Flow Cytometry : Use Annexin V/PI staining to quantify apoptotic vs. necrotic populations. Compare dose-response curves (IC₅₀ determination) .

- Transcriptomic Analysis : Perform RNA-seq to identify dysregulated apoptosis-related genes (e.g., Bcl-2, Bax). Validate via qPCR and western blot .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting crystallographic data on molecular stacking patterns in this compound derivatives?

- Methodological Answer :

- Comparative Analysis : Overlay XRD structures of analogs (e.g., 4-Bromo-3-(trifluoromethyl)pyridine) to identify conserved packing motifs (e.g., π-π stacking vs. halogen bonding) .

- Computational Modeling : Use DFT (Gaussian 09) to calculate interaction energies and simulate crystal lattices. Compare with experimental data .

- Temperature-Dependent Studies : Collect XRD data at multiple temperatures to assess thermal effects on molecular conformation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.